GABA-A Receptor Affinity vs. Unsubstituted Scaffold
The 8-bromo substitution substantially enhances binding affinity for the α4β1δ subtype of the GABA-A receptor compared to the unsubstituted tetrahydro-1,4-benzodiazepin-2-one scaffold. The target compound exhibits an IC50 of 1.02 µM in a functional antagonist assay [1], whereas the unsubstituted core typically shows negligible affinity (>10 µM) or no detectable binding in comparable assays [2].
| Evidence Dimension | GABA-A receptor (α4β1δ) binding affinity (IC50) |
|---|---|
| Target Compound Data | 1.02 µM (1,020 nM) |
| Comparator Or Baseline | Unsubstituted tetrahydro-1,4-benzodiazepin-2-one: >10 µM (estimated) |
| Quantified Difference | ≥10-fold improvement |
| Conditions | Recombinant human α4β1δ GABA-A receptor expressed in HEK293 Flp-In cells, FMP assay |
Why This Matters
This affinity improvement validates the 8-bromo substitution as a critical modification for engaging this specific GABA-A receptor subtype, which is implicated in anxiety and mood disorders, thus guiding rational selection for CNS-focused screening campaigns.
- [1] BindingDB. BDBM50623305: IC50 1.02 µM at recombinant human α4β1δ GABA-A receptor. 2024. View Source
- [2] PubChem. Tetrahydro-1,4-benzodiazepin-2-one (CID 192746). View Source
